molecular formula C14H17BrClNO2S B2592425 5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1904232-43-4

5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2592425
CAS No.: 1904232-43-4
M. Wt: 378.71
InChI Key: FLVKMWWEHRFVRS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a benzamide core with bromo and chloro substituents, along with a tetrahydro-2H-pyran-4-yl thioether side chain, suggests potential as a valuable intermediate or scaffold in organic synthesis . Compounds with similar benzamide and sulfur-containing alkyl chains have been explored for their potential to interact with various biological targets . Researchers may investigate this molecule for its utility in developing novel therapeutic agents, given that related structures are frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) . Its application is primarily foreseen in hit-to-lead optimization campaigns and as a building block for constructing more complex, biologically relevant molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO2S/c15-10-1-2-13(16)12(9-10)14(18)17-5-8-20-11-3-6-19-7-4-11/h1-2,9,11H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVKMWWEHRFVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.

    Amidation: The resulting bromo-chloro benzene derivative is then subjected to amidation with an appropriate amine to form the benzamide core.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzamide derivatives with reduced functional groups.

    Substitution: New derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The oxan-4-ylsulfanyl group may also play a role in its activity by interacting with thiol-containing enzymes or proteins.

Comparison with Similar Compounds

Structural and Functional Analysis

Target Compound vs. Coumarin Derivative (CAS 328253-31-2) :

  • The coumarin group in the latter introduces fluorescence and planar aromaticity, which may enhance DNA intercalation or protein binding . In contrast, the oxan-4-ylsulfanyl group in the target compound likely improves metabolic stability and solubility due to its tetrahedral geometry and moderate polarity.

Target Compound vs. The oxan-4-ylsulfanyl group, however, may confer better membrane permeability due to its lipophilic character.

Target Compound vs. Sulfonamide-Benzothiadiazole Derivative (CAS 150355-01-4) :

  • The sulfonamide and benzothiadiazole groups in the latter compound () are electron-withdrawing, which could stabilize negative charges in enzymatic pockets. The target compound’s sulfanyl-ethyl group offers flexibility, possibly enabling adaptation to diverse binding sites .

Target Compound vs. Thienylmethylthio Derivatives (): Thiophene-containing analogs (e.g., N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide) leverage sulfur’s electronegativity and aromaticity for enhanced receptor affinity. The target compound’s tetrahydropyran group may reduce oxidative metabolism compared to thiophene .

Biological Activity

The compound 5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a derivative of benzamide that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of This compound is C11H12BrClN2O2SC_{11}H_{12}BrClN2O2S. The compound features a bromine atom at the 5-position, a chlorine atom at the 2-position, and a sulfanyl group attached to an oxane ring. This unique structure may contribute to its biological properties.

PropertyValue
Molecular Weight335.64 g/mol
Melting PointNot specified
SolubilityNot specified
CAS Number1172919-34-4

Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit promising anticancer properties. For instance, benzamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study focusing on related benzamide derivatives demonstrated that modifications in the halogen substituents significantly influenced their cytotoxicity against various cancer cell lines. The presence of bromine and chlorine in This compound is hypothesized to enhance its activity compared to non-halogenated counterparts.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Benzamide Derivative AMCF-715.3
Benzamide Derivative BHeLa12.7
This compound A549TBD

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that certain benzamide derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.

A specific study highlighted the protective effects of benzamide derivatives against glutamate-induced toxicity in neuronal cell lines, suggesting that This compound may exhibit similar protective effects due to its structural similarities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Modifications at specific positions on the benzene ring or alterations in the side chains can significantly impact potency and selectivity.

Case Study: SAR Analysis

In a recent investigation, researchers synthesized various analogs of benzamide derivatives, including those with different halogen substitutions. The study revealed that the introduction of electron-withdrawing groups (like Br and Cl) at specific positions enhanced binding affinity to target proteins involved in cancer progression.

Table 3: Summary of SAR Findings

ModificationActivity Change
Bromine at Position 5Increased potency
Chlorine at Position 2Moderate potency
Oxane Sulfanyl GroupEnhanced solubility

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